molecular formula C18H20O3 B1209828 3',4'-Hexestrol quinone CAS No. 100551-58-4

3',4'-Hexestrol quinone

Cat. No. B1209828
M. Wt: 284.3 g/mol
InChI Key: WHMZTZNMIAVTOD-CVEARBPZSA-N
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Description

Molecular Structure Analysis

Quinones are cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and have sufficient conjugation to show color . They are characterized by a common basic structural pattern: an ortho or a para substituted dione conjugated either to an aromatic nucleus (benzoquinones) or to a condensed polycyclic aromatic system .


Chemical Reactions Analysis

Quinones, including 3’,4’-Hexestrol quinone, can undergo reversible oxido-reduction reactions. They also have the potential to bind to thiol, amine, and hydroxyl groups . The reaction of quinones with DNA can lead to the formation of depurinating adducts, which can generate highly mutagenic apurinic sites .

Scientific Research Applications

Synthesis and Characterization

  • Large-scale Synthesis : A synthetic route based on the McMurry coupling reaction was developed for synthesizing 3'-OH-DES, a major metabolite of hexestrol. This methodology utilizes commercially inexpensive materials, offering a practical approach for large-scale synthesis (Jan, Rogan & Cavalieri, 1998).

  • Metabolic Activation and DNA Adduct Formation : Hexestrol is metabolically converted to its electrophilic catechol quinone, which forms DNA adducts. These adducts are significant in understanding the tumor-initiating process of hexestrol (Jan et al., 1998).

  • Carcinogenicity Studies : The carcinogenic potential of hexestrol is attributed to its conversion to catechol estrogen, a necessary process for its carcinogenic action. This insight is crucial for understanding the mechanism behind hexestrol's carcinogenicity (Liehr, Ballatore, DaGue & Ulubelen, 1985).

Mechanisms of Tumor Initiation

  • Depurinating DNA Adducts : Studies show that hexestrol's catechol quinone metabolites form depurinating DNA adducts, suggesting a critical step in tumor initiation by these compounds. This finding is instrumental in understanding the molecular mechanism of cancer initiation by hexestrol (Saeed et al., 2004).

  • Initiation of Various Cancers : The conversion of hexestrol to catechol quinones is a risk factor for the initiation of breast and other human cancers. This conversion results in DNA adducts, forming the basis for a unifying mechanism in the initiation of various cancers (Cavalieri, Rogan & Chakravarti, 2002).

Comparative Metabolism Studies

  • Peroxidase-mediated Metabolism : Comparative studies on the peroxidative metabolism of hexestrol and related compounds help in understanding the metabolic pathways and the formation of potentially hazardous metabolites (Degen & McLachlan, 1985).

  • Estrogenic Activity of Iodohexestrols : Research on iodinated hexestrol derivatives provides insights into their binding affinities and estrogenic activities, crucial for understanding their biological impact (Katzenellenbogen et al., 1975).

  • Binding to Tubulin Post Metabolic Activation : Studies indicate that hexestrol binds selectively to beta-tubulin after peroxidative activation, highlighting its potential role in aneuploidy and cell transformation (Epe, Hegler & Metzler, 1987).

properties

IUPAC Name

4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZTZNMIAVTOD-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143382
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Hexestrol quinone

CAS RN

100551-58-4
Record name 3',4'-Hexestrol quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-Hexestrol quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20143382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Hexestrol quinone
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3',4'-Hexestrol quinone
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3',4'-Hexestrol quinone
Reactant of Route 4
3',4'-Hexestrol quinone
Reactant of Route 5
3',4'-Hexestrol quinone
Reactant of Route 6
3',4'-Hexestrol quinone

Citations

For This Compound
1
Citations
JG Liehr, AM Ballatore, BB Dague… - Chemico-biological …, 1985 - Elsevier
The carcinogenic activity of the synthetic estrogen hexestrol was measured in male Syrian hamsters. Between 90% and 100% of the animals treated with hexestrol or with 3′,3′',5′,5…
Number of citations: 41 www.sciencedirect.com

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